
1-Bromo-3-(difluoromethyl)-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(difluoromethyl)-5-methylbenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is also known as 3-Bromo-5-methylbenzyl difluoromethyl ether or 3-Bromo-5-methylbenzylfluoromethyl ether. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Valuable Chemical Precursors : 1,2-Dibromobenzenes, related to bromodifluoromethylated benzene, are used as precursors in organic transformations, particularly in reactions based on benzynes formation. These compounds are synthesized through regioselective bromination and other processes, making them valuable in chemical synthesis (Diemer, Leroux, & Colobert, 2011).
Polymer Synthesis : Bromomethylated benzene derivatives are utilized in polymer synthesis. For example, 5-(Bromomethyl)-1,3-dihydroxybenzene can undergo self-condensation to produce hyperbranched polymers with significant molecular weight. These polymers, containing phenolic hydroxyl groups, are modifiable for various applications (Uhrich, Hawker, Fréchet, & Turner, 1992).
Photodissociation Studies : Bromofluorobenzenes, which include bromodifluoromethylated benzene, have been studied for their C-Br photo-fragmentation using ab initio methods. These studies help in understanding the reaction mechanisms and dynamics in photochemical processes (Borg, 2007).
Organic Light-Emitting Diodes (OLEDs) and Solar Cells : Bromobenzene, a similar compound, has been used in improving the performance of polymer/fullerene solar cells. This demonstrates the potential application of bromodifluoromethylated benzene in the field of renewable energy and advanced materials (Huang et al., 2014).
Metabonomic Analysis in Toxicology : Bromobenzene, closely related to the subject compound, has been used in metabonomic analysis to detect biomarkers and metabolite information in the study of toxicological mechanisms, particularly in liver toxicity (Waters et al., 2006).
Solute-Solvent Complexation Dynamics : Studies on solute-solvent complexation, involving compounds like bromobenzene, help in understanding fast chemical exchange processes, which is crucial in various chemical and biochemical applications (Zheng et al., 2005).
Halogenation Reactions in Chemistry : Research on the halogenation of polyalkylbenzenes, including bromobenzene derivatives, provides insights into synthetic chemistry, particularly in the formation of halogenated compounds used in various industrial applications (Bovonsombat & Mcnelis, 1993).
Formation of Charge Transfer Complexes : The study of charge transfer complexes involving bromobenzene derivatives, similar to bromodifluoromethylated benzene, has significant implications in improving the efficiency of polymer solar cells. This research helps in enhancing the power conversion efficiency of these devices (Fu et al., 2015).
Eigenschaften
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXNMOKVPCHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


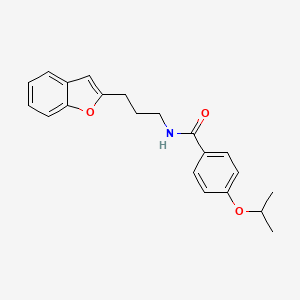
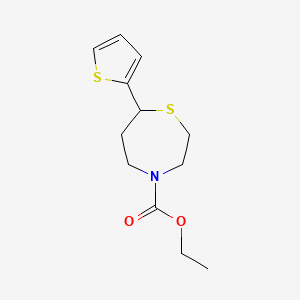
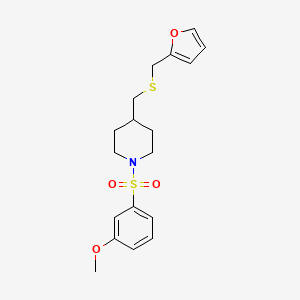
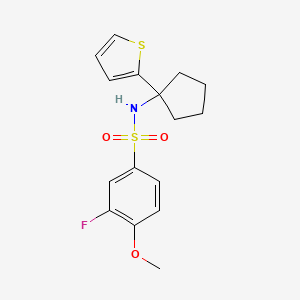

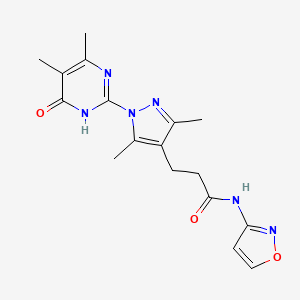
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)
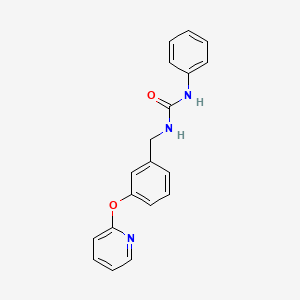
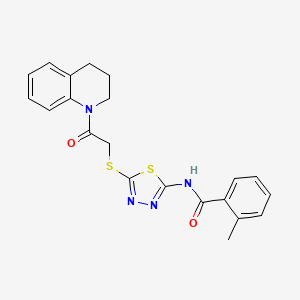
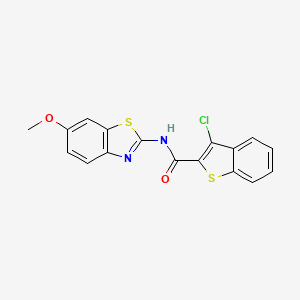
![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)